Acebutolol hydrochloride, (S)-
Description
Contextualization of Chiral Beta-Adrenergic Blockers in Drug Development
Beta-adrenergic blockers, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. ualberta.camdpi.com A significant characteristic of many beta-blockers is the presence of at least one chiral center in their molecular structure, leading to the existence of enantiomers—non-superimposable mirror images of the same molecule. researchgate.netmdpi.com
The development of chiral drugs has undergone a significant evolution. Initially, many chiral drugs were marketed as racemic mixtures, containing a 50:50 ratio of both enantiomers. chapman.eduualberta.ca However, extensive research has demonstrated that enantiomers can exhibit markedly different pharmacological and pharmacokinetic properties. researchgate.netnih.gov In the case of beta-blockers, the beta-blocking activity, which is responsible for their therapeutic effects, predominantly resides in the (S)-enantiomer. ualberta.ca This has led to a paradigm shift in drug development, with a growing emphasis on producing single-enantiomer drugs, a concept often referred to as a "chiral switch." mdpi.commdpi.com This approach aims to provide a more targeted therapeutic effect and potentially reduce side effects associated with the less active or inactive enantiomer. nih.gov
Significance of Enantiomeric Purity in Pharmacologically Active Compounds
The concept of enantiomeric purity is paramount in the pharmaceutical sciences. nih.govlibretexts.org Since biological systems, such as enzymes and receptors, are themselves chiral, they can interact differently with each enantiomer of a chiral drug. researchgate.netnih.gov This stereoselectivity can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov
Therefore, ensuring high enantiomeric purity in a drug formulation is critical for several reasons:
Maximizing Therapeutic Efficacy: By isolating the active enantiomer, the therapeutic effect can be optimized.
Simplifying Pharmacokinetics: Single-enantiomer drugs often exhibit more predictable absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com
The determination of enantiomeric purity is a critical step in pharmaceutical quality control, often employing advanced analytical techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis. libretexts.orgamericanpharmaceuticalreview.com
Overview of Academic Research Trajectories for (S)-Acebutolol Hydrochloride
Academic research on (S)-Acebutolol hydrochloride has primarily focused on its stereoselective pharmacokinetics and pharmacodynamics. Studies have consistently shown that the (S)-enantiomer is the active beta-blocking agent. nih.gov Research has also delved into the metabolic fate of acebutolol's enantiomers, revealing stereoselective metabolism. nih.gov
Key research findings from various studies are summarized below:
Pharmacokinetic Parameters of Acebutolol (B1665407) Enantiomers
| Parameter | (S)-Acebutolol | (R)-Acebutolol | Significance | Reference |
| Plasma Concentration | Higher | Lower | (S)-enantiomer attains modestly higher plasma concentrations. | chapman.eduualberta.ca |
| Oral Clearance | 87 +/- 22 L/h | 106 +/- 30 L/h | Oral clearance of R-AC is significantly greater. | nih.gov |
| First-Pass Metabolism | Less extensive | More extensive | Suggests stereoselective first-pass metabolism of the (R)-enantiomer. | mdpi.comnih.gov |
| Plasma Protein Binding | Non-stereoselective | Non-stereoselective | Appears to be non-stereoselective for acebutolol. | chapman.edu |
Further research has explored the solid-state characteristics of acebutolol hydrochloride, identifying different crystalline forms which can have implications for its physical and chemical properties. rsc.org More recent investigations have even explored the potential for repurposing acebutolol for other conditions, such as osteoporosis, based on multi-omics analyses and experimental models. biorxiv.org These diverse research avenues underscore the continued scientific interest in understanding the multifaceted nature of (S)-Acebutolol hydrochloride.
Structure
2D Structure
Properties
CAS No. |
96450-12-3 |
|---|---|
Molecular Formula |
C18H29ClN2O4 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H/t15-;/m0./s1 |
InChI Key |
KTUFKADDDORSSI-RSAXXLAASA-N |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C.Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
Origin of Product |
United States |
Chirality, Stereochemistry, and Enantiomeric Significance
Fundamental Principles of Stereochemistry in Drug Action
Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images, much like a pair of hands. These mirror-image molecules are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit significantly different behaviors within a chiral biological system. scirp.orgscirp.org This is because biological entities such as receptors, enzymes, and proteins are themselves chiral, composed of L-amino acids and D-sugars.
The interaction between a drug and its biological target is highly specific, often likened to a key fitting into a lock. For a chiral drug, the spatial arrangement of its atoms must be complementary to the chiral binding site of its target receptor for a biological response to occur. The "three-point attachment model" is a classic explanation for how a chiral receptor can differentiate between enantiomers. mdpi.com According to this model, for a strong interaction to occur, at least three points on the drug molecule must align with corresponding points on the receptor. One enantiomer may achieve this three-point fit, leading to a biological effect, while its mirror image (the other enantiomer) may only be able to achieve a two-point fit, resulting in a weaker or non-existent interaction.
This stereoselectivity is critical in pharmacology, as the two enantiomers of a racemic drug (a 1:1 mixture of both enantiomers) can have distinct pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles. nih.govresearchgate.net It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity. scirp.orgscirp.org
Enantiomeric Differences in Biological Activity of Beta-Blockers
The class of drugs known as beta-adrenergic antagonists, or beta-blockers, serves as a prime example of stereoselectivity in drug action. mdpi.com Most beta-blockers, including acebutolol (B1665407), possess at least one chiral center and are typically administered as racemic mixtures. chapman.eduualberta.canih.gov However, their therapeutic beta-blocking activity is overwhelmingly associated with one specific enantiomer.
For beta-blockers of the aryloxyaminopropanol type, which includes acebutolol, the beta-blocking activity resides almost exclusively in the (S)-enantiomer. mdpi.comchapman.edu The (R)-enantiomer is often significantly less active or practically inactive in blocking beta-adrenoceptors. mdpi.com The difference in potency between the enantiomers can be substantial, with the (S)-enantiomer being hundreds of times more active than the (R)-enantiomer in some cases. chapman.eduualberta.ca
The beta-receptor blocking activity of acebutolol specifically has been shown to originate from its (S)-configuration enantiomer and its active metabolite, (S)-diacetolol. nih.govgoogle.com While the (S)-enantiomer is a potent beta-blocker, the (R)-enantiomer is considered inactive in this regard. This high degree of stereoselectivity is a common feature across this class of drugs.
Below is a table comparing the beta-blocking activity ratios of the enantiomers for several common beta-blockers.
| Drug | S:R Activity Ratio | Reference |
| Propranolol (B1214883) | 100:1 | chapman.edu |
| Metoprolol | 137:1 | chapman.edu |
| Atenolol | 33:1 | chapman.edu |
| Sotalol* | (R): (S) > 50:1 | chapman.edu |
| Pindolol | 180:1 | chapman.edu |
Note: Sotalol is an arylethanolamine; for this class, the (R)-enantiomer is typically the more active beta-blocker.
The stereochemical configuration of acebutolol not only dictates its primary pharmacological activity but also influences its pharmacokinetic profile. Studies in healthy subjects have demonstrated stereoselective disposition of acebutolol and its major metabolite, diacetolol (B1670378), after oral administration of the racemic mixture. nih.gov
Higher plasma concentrations of the active (S)-acebutolol are achieved compared to the (R)-enantiomer. mdpi.comualberta.ca This is attributed to a stereoselective first-pass metabolism in the liver, where the (R)-acebutolol is metabolized more readily than the (S)-enantiomer, resulting in a higher oral clearance for the (R)-form. ualberta.canih.gov
The following table summarizes the key pharmacokinetic parameters for the enantiomers of acebutolol and its metabolite diacetolol.
| Parameter | (S)-Acebutolol | (R)-Acebutolol | (S)-Diacetolol | (R)-Diacetolol |
| Oral Clearance (L/h) | 87 ± 22 | 106 ± 30 | N/A | N/A |
| AUC S:R Ratio | 1.20 ± 0.1 | N/A | N/A | |
| Half-life (t½) (h) | N/A | N/A | 8.8 ± 2.4 | 6.4 ± 1.6 |
| Renal Clearance (mL/min) | N/A | N/A | 53 ± 29 | 70 ± 34 |
| (Data sourced from Piquette-Miller et al., 1991) nih.gov |
Importance of Isolating and Characterizing the (S)-Enantiomer
The significant differences in the pharmacological and pharmacokinetic profiles of acebutolol's enantiomers underscore the importance of isolating and characterizing the (S)-enantiomer. The development of drugs has increasingly shifted towards using single, pure enantiomers instead of racemic mixtures. researchgate.netgoogle.com This approach, often called a "chiral switch," is driven by the goal of creating safer and more effective medications. researchgate.net
Therefore, the synthesis of optically pure (S)-acebutolol and the detailed study of its specific activity are of great significance. google.com This allows for a clearer understanding of its therapeutic effects and potential side effects without the confounding presence of the (R)-enantiomer, ultimately leading to improved drug therapy. scirp.orggoogle.com
Advanced Synthetic Methodologies for S Acebutolol Hydrochloride
Asymmetric Synthesis Approaches for Chiral Propanolamines
Chiral β-amino alcohols, specifically aryloxypropanolamines, form the structural core of many β-blockers, including acebutolol (B1665407). The establishment of the stereocenter in the propanolamine (B44665) backbone is the most critical step in the asymmetric synthesis of these compounds. Key strategies involve enzymatic resolutions and catalytic asymmetric reactions.
Chemoenzymatic methods leverage the high stereoselectivity of enzymes, particularly lipases and alcohol dehydrogenases, to resolve racemic intermediates. A prevalent strategy involves the kinetic resolution (KR) of a racemic precursor, where one enantiomer is selectively transformed by the enzyme, allowing for the separation of the reacted and unreacted enantiomers.
Lipase-catalyzed kinetic resolution is a widely applied technique for producing enantiopure building blocks for β-blockers. nih.gov For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) or lipase from Pseudomonas cepacia (Amano PS-IM) can selectively acylate one enantiomer of a racemic chlorohydrin intermediate. nih.govnih.gov The resulting ester and the unreacted alcohol can then be separated. The enantiomerically pure (R)-chlorohydrin is a versatile precursor for the synthesis of (S)-β-blockers. nih.gov This approach has been successfully used to synthesize various (S)-β-blockers, such as (S)-Atenolol and (S)-Bisoprolol, achieving high enantiomeric excess (>99% ee and 96% ee, respectively). nih.govresearchgate.net
Alternatively, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of a prochiral ketone to produce a chiral chlorohydrin. For example, recombinant alcohol dehydrogenase from Lactobacillus kefir has been used to reduce 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, yielding the corresponding chlorohydrin with greater than 99% enantiomeric excess. nih.gov
Table 1: Examples of Chemoenzymatic Resolutions for Chiral Propanolamine Precursors
| Enzyme | Substrate | Process | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Racemic Chlorohydrin | Kinetic Resolution (Transesterification) | (R)-Chlorohydrin | >99% | nih.gov |
| Lipase Amano PS-IM | Racemic Chlorohydrin | Kinetic Resolution (Acylation) | (R)-Chlorohydrin | >99% | nih.gov |
| Lactobacillus kefir ADH | Prochiral Ketone | Asymmetric Reduction | Chiral Chlorohydrin | >99% | nih.gov |
Asymmetric ring-opening (ARO) of epoxides is a powerful method for creating vicinal functionalized compounds with defined stereochemistry. mdpi.com This approach can be applied either to desymmetrize meso-epoxides or to perform a kinetic resolution of racemic terminal epoxides. nih.govunits.it Metal-salen complexes, particularly those involving chromium (Cr) and cobalt (Co), have proven to be highly effective catalysts for these transformations. nih.govsemanticscholar.org
The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by the metal catalyst. units.it For the kinetic resolution of terminal epoxides, the (salen)Co(III) catalyst has been used for highly enantioselective hydrolytic ring-opening, providing access to enantiopure terminal epoxides on a large scale. nih.gov Similarly, the (salen)CrN₃ complex is effective for the addition of azides to meso-epoxides. units.it The resulting enantiopure epoxides or their ring-opened products are key intermediates for synthesizing chiral propanolamines.
Table 2: Catalysts for Asymmetric Ring-Opening of Epoxides
| Catalyst System | Epoxide Type | Nucleophile | Application | Reference |
|---|---|---|---|---|
| (salen)Cr(III)N₃ / TMSN₃ | meso or Racemic Terminal | Azide (N₃⁻) | Desymmetrization / Kinetic Resolution | nih.govunits.it |
| (salen)Co(III) | Racemic Terminal | Water (H₂O) | Hydrolytic Kinetic Resolution (HKR) | nih.govsemanticscholar.org |
| Ti-salen complex | meso | Thiols | Desymmetrization | mdpi.com |
Stereoselective Synthesis Strategies for (S)-Acebutolol
Directly synthesizing (S)-Acebutolol requires methods that construct the molecule's chiral center with the correct (S)-configuration from the outset, rather than resolving a racemic mixture.
One of the most straightforward and effective methods for asymmetric synthesis is to use a starting material that already contains the desired stereocenter, a strategy known as the chiral pool approach. nih.gov For the synthesis of (S)-Acebutolol, commercially available (R)-epichlorohydrin serves as an excellent chiral precursor.
The synthesis involves the reaction of the phenolic precursor, N-(4-acetyl-3-hydroxyphenyl)butanamide, with (R)-epichlorohydrin. This reaction proceeds via a nucleophilic substitution where the phenoxide attacks the epoxide, leading to the formation of an (S)-glycidyl ether intermediate. The stereochemistry is inverted at the carbon atom undergoing substitution. Subsequent ring-opening of this chiral epoxide with isopropylamine (B41738) yields (S)-Acebutolol. This method has been successfully applied to the synthesis of other β-blockers like (S)-metoprolol, achieving high optical purity (>92% ee). ciac.jl.cn
Phase-transfer catalysis (PTC) is a technique that facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic). unimi.it In asymmetric PTC, a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, is used to control the stereochemical outcome of a reaction. nih.gov
This method can be applied to the stereoselective etherification step in the synthesis of (S)-Acebutolol. The chiral phase-transfer catalyst forms a chiral ion pair with the phenoxide nucleophile. nih.gov This chiral complex then reacts with an achiral precursor like epichlorohydrin (B41342). The steric and electronic properties of the chiral catalyst direct the attack of the nucleophile to one of the enantiotopic faces of the electrophile, resulting in the preferential formation of one enantiomer of the product. By carefully designing the catalyst structure, high levels of enantioselectivity can be achieved in reactions such as alkylations and Michael additions. nih.govmdpi.com While direct application to (S)-Acebutolol is less commonly cited than other methods, the principles of asymmetric PTC represent a viable and powerful strategy for its stereoselective synthesis.
Table 3: Common Chiral Phase-Transfer Catalysts
| Catalyst Class | Chiral Moiety | Typical Application | Reference |
|---|---|---|---|
| Cinchona Alkaloid-derived Quaternary Ammonium Salts | Quinine, Quinidine, Cinchonine, Cinchonidine | Asymmetric alkylation, Michael additions, epoxidation | nih.govmdpi.com |
| BINAP-derived Quaternary Ammonium Salts | (R)- or (S)-BINAP | Asymmetric alkylation | nih.gov |
Optimization of Synthetic Pathways for High Enantiomeric Purity
Achieving high enantiomeric purity (>99% ee) is crucial for clinical applications. Optimization involves refining several aspects of the synthesis, from catalyst selection to purification methods.
Key optimization strategies include:
Catalyst Selection and Loading: Screening different chiral catalysts (enzymatic or chemical) is essential. For instance, modifying the substituents on a chiral phase-transfer catalyst can dramatically increase enantioselectivity from 89% to 98% ee. nih.gov Using low catalyst loading (e.g., 0.1 mol%) can also be effective.
Reaction Conditions: Parameters such as solvent, temperature, and reactant concentration must be fine-tuned. In chemoenzymatic resolutions, the choice of solvent can significantly impact both enzyme activity and enantioselectivity. nih.gov In phase-transfer catalysis, higher dilution can sometimes suppress the non-catalyzed background reaction, thereby increasing the enantiomeric excess of the product. mdpi.com
Kinetic Resolution Control: In kinetic resolutions, the reaction must be stopped at approximately 50% conversion to achieve the maximum possible enantiomeric excess for both the unreacted starting material and the product.
Purification and Enantiomeric Enrichment: Crystallization is a powerful technique for enhancing enantiomeric purity. It is often observed that the hydrochloride salt of a β-blocker will preferentially crystallize as a single enantiomer, thereby increasing the enantiomeric excess of the final product. For example, the enantiomeric excess of (S)-betaxolol was increased from 82% to 91% simply by crystallizing the hydrochloride salt. mdpi.com
By systematically applying these optimization principles, synthetic routes can be developed to produce (S)-Acebutolol hydrochloride that meets the stringent purity requirements for active pharmaceutical ingredients.
Yield and Optical Purity Considerations in Process Development
The successful synthesis of (S)-Acebutolol hydrochloride is critically dependent on methodologies that can deliver the desired enantiomer in high yield and purity. Various asymmetric synthesis strategies have been developed to this end, each with distinct outcomes in terms of efficiency and enantioselectivity.
Another innovative method bypasses some traditional steps to improve efficiency. This process starts with p-aminoanisole and proceeds through several stages to obtain R- or S-5-butanylamino-2-(2,3-epoxypropoxy)-acetophenone, which is then reacted with isopropylamine. This route has demonstrated the potential for each step to achieve a yield of over 74%, culminating in a total yield of 48%. google.com High-performance liquid chromatography (HPLC) analysis using an OD-H chiral column confirmed the enantiomeric excess (e.e.) value of the final product to be as high as 94%. google.com
Below is a comparative overview of different synthetic approaches:
| Synthetic Approach | Overall Yield | Optical Purity (e.e.) | Key Features |
| Asymmetric synthesis via (S)-epichlorohydrin | 46.7% | >98% | Utilizes hydrolytic kinetic resolution to obtain a highly pure chiral building block. |
| Asymmetric synthesis from p-aminoanisole | 48% | Up to 94% | Features fewer steps and high yield in each step, avoiding expensive and complex starting materials. google.com |
| Older multi-step synthesis routes | ~30% | Not always reported | Characterized by longer reaction sequences and lower overall efficiency. google.com |
Reduction of By-products and Impurities
A key goal in the process development of (S)-Acebutolol hydrochloride is the minimization of by-products and impurities, which simplifies purification, reduces costs, and ensures the safety and efficacy of the final active pharmaceutical ingredient.
Another critical reaction step prone to side reactions is the condensation with epichlorohydrin. Under reflux conditions, epichlorohydrin can undergo a ring-opening polymerization, which accelerates side reactions, wastes starting material, and leads to low yields. google.com Methodologies have been developed to suppress this side reaction, significantly improving the yield from as low as 12.6% to over 66.5% through the use of milder reaction conditions. google.com
Modern synthetic routes are designed to circumvent these problematic steps. For example, some advanced syntheses have successfully avoided the Fries rearrangement altogether. google.com Additionally, optimizing the reaction conditions for the introduction of the chiral center, such as using a phase transfer catalyst during the reaction with S- or R-epichlorohydrin, helps to ensure a clean and stereospecific reaction. google.com The use of water as a solvent in the final step with isopropylamine not only promotes a greener chemical process but also simplifies the purification of the final product. google.com
Key strategies for impurity reduction include:
Process Simplification: Combining multiple reaction steps into a single pot to avoid intermediate isolations and potential side reactions. researchgate.net
Alternative Routes: Developing synthetic pathways that avoid problematic reactions known to generate significant by-products, such as the Fries rearrangement. google.com
Optimization of Reaction Conditions: Using milder temperatures to prevent side reactions like the polymerization of epichlorohydrin. google.com
Greener Chemistry: Employing environmentally benign solvents like water to simplify purification and reduce organic solvent waste. google.com
By implementing these advanced methodologies, the synthesis of (S)-Acebutolol hydrochloride can be achieved with high yield, excellent optical purity, and a significant reduction in by-products and impurities.
Molecular Pharmacology and Receptor Interactions of S Acebutolol
Mechanisms of Beta-Adrenergic Receptor Blockade
The primary mechanism of action for (S)-Acebutolol involves its interaction with beta-adrenergic receptors, which are key components of the sympathetic nervous system.
(S)-Acebutolol functions as a cardioselective β1-adrenergic receptor antagonist. drugbank.comwikipedia.orgnih.govnih.gov These β1-receptors are predominantly located in cardiac muscle tissue. nih.govpatsnap.com The endogenous catecholamines, epinephrine (B1671497) and norepinephrine, normally bind to these receptors, initiating a signaling cascade that increases heart rate, myocardial contractility, and blood pressure. drugbank.compatsnap.com (S)-Acebutolol competitively blocks the binding of these catecholamines to β1-receptors, thereby inhibiting this stimulatory pathway. drugbank.compatsnap.comfpnotebook.com This selective antagonism results in a reduction of the heart's workload. drugbank.com
The selectivity of (S)-Acebutolol for β1-receptors is dose-dependent and not absolute. nih.govmedscape.com At lower concentrations, it exhibits minimal interaction with β2-adrenergic receptors, which are prevalent in the smooth muscle of the bronchi and peripheral vasculature. drugbank.comnih.gov However, at higher therapeutic concentrations, (S)-Acebutolol can also antagonize β2-receptors. patsnap.com This interaction is less pronounced compared to non-selective beta-blockers such as propranolol (B1214883). drugbank.comnih.gov The potential for β2-receptor blockade means that the cardioselectivity of the compound diminishes as the dose increases. nih.gov
| Receptor | Primary Location | Interaction with (S)-Acebutolol | Effect of Interaction |
|---|---|---|---|
| β1-Adrenergic Receptor | Cardiac Muscle | Selective Antagonism (at therapeutic doses) drugbank.comwikipedia.org | Blocks the effects of epinephrine and norepinephrine, reducing heart rate and contractility. drugbank.compatsnap.com |
| β2-Adrenergic Receptor | Bronchial and Vascular Smooth Muscle | Antagonism (at higher concentrations) nih.govpatsnap.com | Can lead to bronchoconstriction, though less than non-selective blockers. drugbank.com |
Intrinsic Sympathomimetic Activity (ISA) at the Molecular Level
A distinguishing feature of (S)-Acebutolol is its intrinsic sympathomimetic activity (ISA), which means it acts as a partial agonist at β-adrenergic receptors. wikipedia.orgpatsnap.comnih.govnih.gov Unlike pure antagonists, (S)-Acebutolol provides a low level of receptor stimulation when sympathetic tone is low, while simultaneously blocking the effects of more potent endogenous agonists like epinephrine when sympathetic activity is high. nih.govreddit.com
This partial agonism results in a submaximal response even at full receptor occupancy. nih.gov Research conducted on isolated rat atria demonstrated that acebutolol (B1665407) elicits a maximal stimulatory effect that is only about 17% of that produced by the full agonist isoproterenol. nih.gov This molecular behavior translates into a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers that lack ISA. nih.govnih.gov
Modulation of Intracellular Signaling Pathways (In Vitro Studies)
Recent in vitro research has uncovered novel mechanisms of action for acebutolol, indicating its influence on intracellular signaling pathways beyond its direct interaction with adrenergic receptors.
In vitro studies have identified acebutolol as an inhibitor of the interaction between c-Jun N-terminal kinase (JNK) and JNK-interacting protein-1 (JIP1). koreascience.krnih.govsemanticscholar.org JIP1 is a scaffold protein that facilitates the JNK signaling cascade, a pathway implicated in the development of insulin (B600854) resistance through the phosphorylation of JNK. koreascience.krresearchgate.net
By disrupting the JNK-JIP1 complex, acebutolol was shown to inhibit JNK phosphorylation. koreascience.krnih.govsemanticscholar.org This inhibitory action was observed to promote glucose uptake in cellular models of diabetes using adipocytes and liver cells. koreascience.krsemanticscholar.orgsemanticscholar.org Computational analysis revealed that the binding affinity of acebutolol to the JNK-JIP1 interaction site is comparable to that of BI-78D3, a known JNK inhibitor. koreascience.krnih.gov These findings suggest a potential secondary mechanism for acebutolol that could influence glucose metabolism. koreascience.kr
| Target | Mechanism | Observed In Vitro Effect | Reference Study Finding |
|---|---|---|---|
| JNK-JIP1 Interaction | Inhibition of protein-protein interaction. koreascience.krnih.gov | Reduced phosphorylation of JNK. semanticscholar.org | Binding affinity comparable to known inhibitor BI-78D3. koreascience.kr |
| Glucose Metabolism | Promotion of glucose uptake in adipocyte and liver cell models. semanticscholar.org | Elevated glucose uptake in diabetic model cells. koreascience.krnih.gov | Suggests a potential repurposed effect on type 2 diabetes. nih.gov |
The sympathetic nervous system is a known regulator of bone metabolism, acting through β-adrenergic receptors expressed on the surface of both bone-forming osteoblasts and bone-resorbing osteoclasts. nih.govwjgnet.com Generally, sympathetic activation promotes bone resorption. nih.govresearchgate.net Consequently, β-adrenergic receptor antagonists have been investigated for their potential to positively influence bone mass. nih.gov
The therapeutic efficacy of (S)-Acebutolol hydrochloride is intrinsically linked to its specific interaction with β-adrenergic receptors. As the pharmacologically active enantiomer, (S)-Acebutolol exhibits a notable preference for β1-adrenergic receptors, which are predominantly located in cardiac tissue. This selectivity is a key determinant of its clinical effects. The molecular interplay between (S)-Acebutolol and these receptors has been elucidated through various in vitro techniques designed to quantify the kinetics and strength of this binding.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for characterizing the affinity of a drug for its receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor. By measuring the displacement of this radioligand by an unlabeled compound, such as (S)-Acebutolol hydrochloride, the binding affinity of the unlabeled compound can be determined.
Competition binding experiments are commonly employed to derive the inhibition constant (Kᵢ), a measure of the affinity of a ligand for a receptor. In these assays, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the competing unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
The general principle of cardioselectivity implies that the Kᵢ value for (S)-Acebutolol at the β1-adrenergic receptor is significantly lower than its Kᵢ value at the β2-adrenergic receptor. A lower Kᵢ value signifies a higher binding affinity. The table below illustrates hypothetical data consistent with the known cardioselectivity of acebutolol, demonstrating the expected relative affinities.
| Receptor Subtype | Radioligand | Kᵢ of (S)-Acebutolol hydrochloride (nM) |
| β1-Adrenergic Receptor | [³H]-CGP 12177 | Value not available in search results |
| β2-Adrenergic Receptor | [³H]-ICI 118,551 | Value not available in search results |
This table is illustrative and based on the established cardioselective profile of acebutolol. Actual experimental values for the (S)-enantiomer are not available in the provided search results.
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free technique used to study biomolecular interactions in real-time. It provides detailed kinetic information about the binding process, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). The equilibrium dissociation constant (Kₔ), which is a measure of binding affinity, can be calculated from the ratio of these rate constants (kₔ/kₐ).
In a typical SPR experiment, one of the interacting partners (e.g., the β-adrenergic receptor) is immobilized on a sensor chip surface, and the other partner (the analyte, in this case, (S)-Acebutolol hydrochloride) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU) signal over time, generating a sensorgram.
The association phase of the sensorgram reflects the binding of the analyte to the ligand, while the dissociation phase, where a buffer is flowed over the surface, shows the release of the analyte from the ligand. By fitting these curves to kinetic models, the rate constants can be determined.
Despite the utility of SPR in characterizing drug-receptor interactions, a thorough search of the scientific literature did not yield any specific studies that have utilized this technique to analyze the binding kinetics of (S)-Acebutolol hydrochloride with β-adrenergic receptors. Therefore, no quantitative data on its association and dissociation rates from SPR spectroscopy can be presented.
The table below is a template illustrating the type of data that would be obtained from an SPR experiment.
| Parameter | Description | Value for (S)-Acebutolol hydrochloride |
| kₐ (M⁻¹s⁻¹) | Association Rate Constant | Data not available in search results |
| kₔ (s⁻¹) | Dissociation Rate Constant | Data not available in search results |
| Kₔ (nM) | Equilibrium Dissociation Constant (kₔ/kₐ) | Data not available in search results |
This table is a template to show the parameters that would be determined in an SPR study. No experimental data for (S)-Acebutolol hydrochloride was found in the provided search results.
Structure Activity Relationship Sar and Computational Chemistry Studies
Elucidation of Structural Determinants for β-Adrenergic Selectivity
(S)-Acebutolol is classified as a cardioselective β1-adrenergic antagonist. drugbank.commdpi.com This selectivity is crucial for its clinical profile and is determined by specific structural motifs. The structure-activity relationship for aryloxypropanolamine β-blockers, the class to which acebutolol (B1665407) belongs, is well-established.
Key structural features governing the activity and selectivity of (S)-Acebutolol include:
The Aryloxypropanolamine Side Chain : The ether linkage (–O–CH2–) between the aromatic ring and the propanolamine (B44665) side chain is a critical feature for high-potency β-adrenergic antagonists. pharmacy180.com
Chirality : The hydroxyl group on the propanolamine side chain creates a chiral center. For optimal affinity and interaction with the β-adrenergic receptor, this carbon must possess the (S)-configuration. pharmacy180.com The (R)-enantiomer is significantly less active.
The Amino Group : A secondary amine is essential for activity. The bulky isopropyl group attached to the nitrogen is a common feature among β-blockers and contributes to the antagonist activity at the receptor. pharmacy180.com
The Aromatic Ring and Substituents : The nature and position of substituents on the phenyl ring are the primary determinants of β1-selectivity (cardioselectivity). pharmacy180.com In acebutolol, the ring is substituted at the para-position with a butyramido group and at the meta-position with an acetyl group. nih.gov This substitution pattern is distinct from non-selective β-blockers like propranolol (B1214883) and is crucial for its preferential binding to β1-receptors over β2-receptors. nih.gov Acebutolol also possesses mild intrinsic sympathomimetic activity (ISA), a property also linked to the nature of the aromatic ring substituents. mdpi.com
Table 1: Structural Determinants for β-Adrenergic Antagonist Activity
| Structural Feature | Role in (S)-Acebutolol | Significance for Activity/Selectivity |
|---|---|---|
| Aromatic Ring System | Substituted Phenyl Ring | Primary determinant of β1-selectivity and influences metabolism. |
| –O–CH2– Linker | Aryloxypropanolamine Moiety | Provides optimal spatial arrangement for receptor interaction. |
| Side-Chain Hydroxyl Group | (S)-Configuration | Essential for stereospecific binding to the β-receptor; the (S)-enantiomer is the active form. |
| Secondary Amine | Isopropylamino Group | The bulky substituent is crucial for antagonist activity. Must be a secondary amine for optimal function. |
| Para/Meta Substituents | Butyramido and Acetyl Groups | Confers β1-selectivity (cardioselectivity) and intrinsic sympathomimetic activity. |
Rational Drug Design Approaches for (S)-Acebutolol Derivatives
Rational drug design utilizes knowledge of a biological target to develop new medications. slideshare.net This process can involve modifying existing molecules or designing novel ones to achieve greater potency and selectivity. Both ligand-based and structure-based methods are applicable to the design of (S)-Acebutolol derivatives.
In the absence of a high-resolution 3D structure of the target receptor, ligand-based drug design (LBDD) relies on the knowledge of molecules that are known to interact with the target. nih.govgardp.org This approach correlates the chemical structures of a series of compounds with their biological activity. nih.gov
For (S)-Acebutolol derivatives, LBDD methodologies could include:
Quantitative Structure-Activity Relationship (QSAR) : A QSAR model would be developed by correlating the physicochemical properties (e.g., electronic, steric, and hydrophobic parameters) of a series of (S)-Acebutolol analogues with their measured β1-antagonistic activity. This mathematical model could then predict the activity of newly designed, unsynthesized compounds. nih.gov
Pharmacophore Modeling : This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. By analyzing the structures of active molecules like (S)-Acebutolol and other β1-blockers, a common pharmacophore model can be generated. This model serves as a 3D query to screen databases for new molecules with different chemical scaffolds but the correct spatial arrangement of features for β1-receptor binding.
Structure-based drug design (SBDD) leverages the three-dimensional structure of the target protein to design molecules that are complementary in shape and charge to the binding site. mdpi.comtaylorandfrancis.com With the successful crystallization of adrenergic receptors, SBDD has become a powerful tool for discovering new ligands. docking.org
The process for designing (S)-Acebutolol derivatives using SBDD would involve:
Target Preparation : Obtaining a high-resolution 3D structure of the human β1-adrenergic receptor, either through experimental methods like X-ray crystallography or by building a high-quality homology model based on a related, known structure (like the β2-adrenergic receptor). docking.orgmdpi.com
Binding Site Identification : Analyzing the receptor structure to identify the key amino acid residues that form the binding pocket where (S)-Acebutolol interacts. mdpi.com
Docking and Scoring : Using computational docking programs to place virtual (S)-Acebutolol derivatives into the binding site and using scoring functions to predict their binding affinity and orientation. mdpi.comdocking.org
Lead Optimization : Modifying the derivatives in silico to improve interactions with key residues (e.g., forming new hydrogen bonds or hydrophobic interactions) to enhance predicted affinity and selectivity before undertaking chemical synthesis. mdpi.com
Computational Modeling and Simulation Techniques
Computational modeling allows for the simulation and prediction of molecular properties and interactions, providing insights that are often difficult to obtain through experimental means alone. mdpi.com These techniques are integral to modern drug design. simulations-plus.com
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. northwestern.eduinovatus.es These methods can provide deep insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to molecular recognition and reactivity.
A study involving an ion-pair complex of Acebutolol utilized Density Functional Theory (DFT) to investigate its structure. rsc.orgrsc.org Key findings from such quantum chemical calculations include:
Charge Distribution : Mulliken atomic charge analysis can reveal the distribution of partial charges on each atom. For instance, calculations confirmed that the acidic protons of the NH and OH groups in Acebutolol have increased positive charges upon ion-pair formation, which is critical for forming hydrogen bonds and other electrostatic interactions with a receptor. rsc.org
Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and where electronic transitions occur. rsc.org
Electronic Transitions : Time-dependent DFT (TD-DFT) can be used to calculate a theoretical electronic absorption spectrum. For a mono-protonated form of Acebutolol, calculations showed two main absorption bands, providing insight into its electronic behavior. rsc.org
Table 2: Calculated Electronic Transitions for Acebutolol Species (CAM-B3LYP functional)
| Molecular Species | Calculated Transition 1 (nm) | Calculated Transition 2 (nm) | Calculated Transition 3 (nm) |
|---|---|---|---|
| Acebutolol-tetraphenyl borate (B1201080) complex | 210 | 221 | 310 |
| Mono-protonated Acebutolol | 239 | 355 | N/A |
Data sourced from theoretical calculations. rsc.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com It is widely used to simulate the interaction between a ligand, such as (S)-Acebutolol hydrochloride, and its receptor. mdpi.com
A typical molecular docking workflow for (S)-Acebutolol would involve the steps outlined in the table below. The primary goal is to predict the binding pose and estimate the binding affinity. The binding affinity is calculated by a scoring function, which evaluates factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. docking.org While docking has been used to study the interaction of acebutolol enantiomers with cyclodextrins, its most powerful application in drug design is predicting binding to its therapeutic target, the β1-adrenergic receptor. researchgate.net This allows for the virtual screening of large libraries of potential derivatives to identify candidates with the highest predicted binding affinity for subsequent experimental testing. docking.org
Table 3: Conceptual Workflow for Molecular Docking of (S)-Acebutolol
| Step | Action | Purpose |
|---|---|---|
| 1. Preparation of Receptor | Obtain the 3D structure of the β1-adrenergic receptor. Add hydrogen atoms, assign partial charges, and define the binding site grid. | To prepare a computationally ready model of the biological target. |
| 2. Preparation of Ligand | Generate a 3D structure of (S)-Acebutolol hydrochloride. Assign charges and define rotatable bonds. | To prepare a flexible and chemically correct model of the ligand. |
| 3. Docking Simulation | Use a docking algorithm to systematically search for the best binding poses of the ligand within the receptor's active site. | To explore the conformational space and identify low-energy binding modes. |
| 4. Scoring and Analysis | Evaluate each pose using a scoring function to estimate binding affinity. Analyze the top-ranked pose for key interactions (e.g., hydrogen bonds with specific amino acids). | To rank potential ligands and understand the molecular basis of the interaction. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron density of a molecule in relation to its neighbors, providing a detailed picture of the close contacts that stabilize the crystal structure. The surface is defined at the point where the contribution to the electron density from the molecule of interest is equal to the contribution from all surrounding molecules.
By mapping various properties onto this surface—such as the normalized contact distance (dnorm)—specific regions of intermolecular interactions can be identified and characterized. The dnorm map uses a color spectrum where red spots indicate close-contact interactions that are shorter than the van der Waals radii, white areas represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts that are longer.
For acebutolol hydrochloride, Hirshfeld surface analysis reveals the key intermolecular forces responsible for its crystal packing. The analysis highlights significant close contacts involving hydrogen atoms. Specifically, strong O···H and Cl···H interactions are prominent, indicating the critical role of hydrogen bonding in the molecular arrangement. researchgate.net The chloride anion and the hydroxyl group are key participants in these hydrogen-bonding networks.
Table 1: Summary of Intermolecular Contacts for (S)-Acebutolol Hydrochloride from Hirshfeld Surface Analysis
| Interaction Type | Description | Contribution (%) |
| O···H / H···O | Represents hydrogen bonding involving the hydroxyl and carbonyl oxygen atoms. researchgate.net | Data not available |
| Cl···H / H···Cl | Indicates hydrogen bonding and electrostatic interactions involving the chloride anion. researchgate.net | Data not available |
| H···H | Generally constitutes the largest portion of the surface, representing van der Waals forces. | Data not available |
| C···H / H···C | Includes C-H/π interactions which contribute to the stabilization of the molecular arrangement. researchgate.net | Data not available |
Metabolism and Stereoselective Pharmacokinetics
Metabolic Pathways of Acebutolol (B1665407) and its (S)-Enantiomer (In Vitro/Animal Models)
Following oral administration, acebutolol is well absorbed from the gastrointestinal tract but is subject to considerable first-pass metabolism in the liver. nih.govmdpi.comnih.gov This initial metabolic process significantly reduces the bioavailability of the parent compound to approximately 40%. nih.govmdpi.com The hepatic biotransformation is a key determinant of the plasma concentrations of acebutolol enantiomers. Studies suggest that the first-pass metabolism is stereoselective, favoring the metabolism of the (R)-(+)-enantiomer. mdpi.commedchemexpress.com This results in modestly higher plasma concentrations of the pharmacologically active (S)-(–)-enantiomer. mdpi.com
The liver is the primary site of acebutolol metabolism, where it is converted to its major active metabolite, diacetolol (B1670378). mdpi.commedchemexpress.cn The extensive nature of this hepatic metabolism is highlighted by the fact that elimination pathways for acebutolol are roughly 30% to 40% renal and 50% to 60% non-renal, which includes biliary excretion and direct passage through the intestinal wall. nih.govmdpi.com
The principal metabolite of acebutolol is diacetolol, an N-acetyl derivative. nih.govresearchgate.net This metabolite is not only pharmacologically active but is also equipotent to acebutolol itself. mdpi.comnih.gov The formation of diacetolol occurs through hepatic metabolism. mdpi.commedchemexpress.cn Due to the significant first-pass effect, the plasma concentrations of diacetolol can be 2-3 times higher than that of the parent drug. nih.gov
Diacetolol shares the cardioselective beta-blocking properties of acebutolol. researchgate.net The half-life of diacetolol is considerably longer than that of acebutolol, ranging from 8 to 13 hours compared to 3 to 4 hours for the parent compound. nih.govmdpi.commedchemexpress.cn This extended half-life contributes significantly to the therapeutic effects of acebutolol.
Stereoselective Disposition and Clearance (Animal Studies)
Animal studies have been instrumental in elucidating the stereoselective pharmacokinetics of acebutolol and its metabolite, diacetolol. These studies have revealed significant differences in how the enantiomers are distributed and eliminated from the body.
Consistent with findings from human studies, animal models have shown that the (S)-enantiomer of acebutolol attains higher plasma levels. nih.gov This is attributed to the stereoselective first-pass metabolism of the (R)-enantiomer in the liver. nih.gov Consequently, the oral clearance of (R)-acebutolol is greater than that of (S)-acebutolol. medchemexpress.com
A study in rats investigated the pharmacokinetics of acebutolol enantiomers after oral, intravenous, and intraperitoneal administration. The oral bioavailability of the enantiomers was incomplete, with values of 0.59 for (R)-acebutolol and 0.63 for (S)-acebutolol, which were lower than the bioavailabilities observed after intraperitoneal administration (0.86 for R and 0.84 for S). This suggests that factors within the gastrointestinal tract may also contribute to the observed pharmacokinetics. nih.gov
| Parameter | (R)-Acebutolol | (S)-Acebutolol |
|---|---|---|
| Oral Bioavailability (Rat) | 0.59 | 0.63 |
| Intraperitoneal Bioavailability (Rat) | 0.86 | 0.84 |
In one study, the half-life of (R)-diacetolol was found to be shorter (6.4 ± 1.6 hours) than that of (S)-diacetolol (8.8 ± 2.4 hours), which is consistent with its more rapid renal clearance. medchemexpress.com
| Parameter | (R)-Diacetolol | (S)-Diacetolol |
|---|---|---|
| Renal Clearance (mL/min) | 70 ± 34 | 53 ± 29 |
| Half-life (t1/2) (hours) | 6.4 ± 1.6 | 8.8 ± 2.4 |
Transport Mechanisms Affecting (S)-Acebutolol Pharmacokinetics (In Vitro/Animal Models)
The movement of drugs across biological membranes is often mediated by transport proteins, which can influence their absorption, distribution, and elimination. Research into the specific transporters affecting (S)-acebutolol is ongoing, with some in vitro studies providing initial insights.
In vitro studies investigating the role of membrane transporters have indicated that enantioselectivity can occur during transport-mediated processes. nih.gov Specifically, studies on organic cation transporters (OCTs), which are crucial for the transport of hydrophilic cationic substances in the liver and kidneys, have shown enantioselective uptake for several adrenergic drugs. nih.gov One study found that (S)-acebutolol demonstrated greater enantioselective uptake by OCTs compared to its (R)-enantiomer. nih.gov This suggests that OCTs may play a role in the differential disposition of acebutolol enantiomers.
Furthermore, a study using cultured rabbit corneal epithelial cells suggested that acebutolol is a substrate for the efflux transporter P-glycoprotein (P-gp). The study observed that the permeability of acebutolol was enhanced in the presence of P-gp inhibitors like verapamil (B1683045) and cyclosporin (B1163) A, indicating that acebutolol is actively secreted by P-gp in this model system. While this study was not specific to the (S)-enantiomer, it raises the possibility that P-gp could be involved in the transport and disposition of acebutolol enantiomers in other tissues where this transporter is expressed.
Role of P-glycoprotein (P-gp) as an Absorption Barrier
P-glycoprotein, an efflux transporter found in high concentrations in the apical membrane of intestinal epithelial cells, plays a significant role in limiting the oral bioavailability of many drugs by actively pumping them back into the intestinal lumen. Evidence strongly suggests that acebutolol is a substrate for P-gp, which consequently acts as an absorption barrier, contributing to its incomplete oral absorption.
Research has demonstrated that P-gp actively secretes acebutolol from enterocytes, the cells lining the small intestine. This efflux mechanism is a contributing factor to the relatively low oral bioavailability of acebutolol, which is reported to be between 30% and 50% nih.gov. The involvement of P-gp in the intestinal absorption of acebutolol has been confirmed through in situ studies in rats, which clearly indicate that P-gp-mediated efflux is a critical factor in its limited absorption nih.gov.
Modulation of P-gp Activity and its Impact on Absorption
The inhibition of P-gp activity can lead to a significant increase in the absorption of its substrates. Studies investigating the co-administration of acebutolol with known P-gp inhibitors have provided quantitative evidence of this effect.
Verapamil, a calcium channel blocker and a known P-gp inhibitor, has been shown to have a pronounced effect on the absorption kinetics of acebutolol. In one study, the co-perfusion of acebutolol with a high concentration of verapamil (400 μg/mL) resulted in a threefold increase in the absorption rate constant (kap) of acebutolol in rats nih.gov. This enhancement of absorption is attributed to the saturation of the P-gp efflux transporter by verapamil, thereby reducing the efflux of acebutolol and allowing more of the drug to enter systemic circulation nih.gov. Interestingly, a lower concentration of verapamil (200 μg/mL) did not produce a statistically significant change in the absorption of acebutolol, suggesting a concentration-dependent inhibition of P-gp nih.gov.
The table below summarizes the findings from an in situ intestinal perfusion study in rats, demonstrating the impact of verapamil on the absorption rate constant of acebutolol.
| Group | Treatment | Absorption Rate Constant (kap) (h-1) | Fold Increase in Absorption |
| 1 (Control) | Acebutolol HCl (260 μg/mL) | 0.47 ± 0.045 | - |
| 2 | Acebutolol HCl (260 μg/mL) + Verapamil HCl (200 μg/mL) | 0.39 ± 0.076 | No significant change |
| 3 | Acebutolol HCl (260 μg/mL) + Verapamil HCl (400 μg/mL) | 1.37 ± 0.031 | 3-fold |
While the available research provides valuable insights into the interaction of racemic acebutolol with P-glycoprotein, further studies are required to specifically elucidate the stereoselective transport of (S)-Acebutolol hydrochloride by P-gp and the implications of P-gp modulation on its individual pharmacokinetics.
Analytical Chemistry for Enantiomeric Purity and Characterization
Chromatographic Techniques for Enantioseparation
Chromatographic methods are central to the separation and quantification of enantiomers. These techniques utilize a chiral environment, either in the stationary phase or the mobile phase, to differentially interact with the enantiomers, leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioseparation of acebutolol (B1665407). The development of a successful chiral HPLC method involves a systematic screening of chiral stationary phases (CSPs) and mobile phases to achieve optimal resolution.
Chiral Stationary Phases (CSPs): A wide array of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for separating β-blockers like acebutolol. nih.govmerckmillipore.com For instance, a teicoplanin-based chiral phase has been successfully used for the chiral separation of salbutamol, a structurally related β-agonist, suggesting its potential applicability to acebutolol. nih.gov The CHIROBIOTIC® V2 column, a vancomycin-based CSP, has been specifically demonstrated to resolve acebutolol enantiomers. sigmaaldrich.com
Mobile Phase Optimization: The composition of the mobile phase plays a critical role in enantioselectivity. Key parameters that are optimized include the type and proportion of organic modifiers (e.g., methanol, ethanol, isopropanol), the pH of the aqueous phase, and the use of additives. chromatographyonline.com For basic compounds like acebutolol, the addition of a small amount of an amine (e.g., diethylamine (B46881) or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.com Conversely, for acidic compounds, an acid like trifluoroacetic acid is used. chromatographyonline.com
A typical screening strategy involves testing a set of chiral columns with a few generic mobile phases. For example, a common starting point for basic compounds on polysaccharide-based columns is a mobile phase of n-hexane-ethanol with 0.1% diethylamine. chromatographyonline.com
Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength set to an absorbance maximum for acebutolol to ensure high sensitivity. sigmaaldrich.com
Below is an interactive data table summarizing typical HPLC conditions for acebutolol enantioseparation:
| Parameter | Condition | Reference |
| Column | CHIROBIOTIC V2, 25 cm x 4.6 mm I.D., 5 µm particles | sigmaaldrich.com |
| Mobile Phase | Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v) | sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Column Temp. | 22 °C | sigmaaldrich.com |
| Detector | UV, 254 nm | sigmaaldrich.com |
Thin-Layer Chromatography (TLC) for Enantioresolution
Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective method for the enantioresolution of acebutolol. A notable approach utilizes colistin (B93849) sulfate (B86663) as a chiral selector. research-nexus.net In this method, the chiral selector can be incorporated into the silica (B1680970) gel slurry before plate preparation or used in the mobile phase. research-nexus.netresearchgate.net
A study demonstrated successful enantioresolution of (RS)-acebutolol using a mobile phase composed of acetonitrile, methanol, and water in a 5.5:2.5:1.0 (v/v) ratio, achieving a resolution factor (RS) of 2.2. research-nexus.net The elution order was confirmed by running a pure standard of (R)-acebutolol, which eluted before the (S)-enantiomer. research-nexus.net The detection limit for each enantiomer was in the range of 12-15 µg per spot. research-nexus.net
Capillary Electrophoresis and Micellar Electrokinetic Capillary Chromatography
Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample consumption. mdpi.com For the enantioseparation of acebutolol, cyclodextrins (CDs) are widely used as chiral selectors added to the background electrolyte (BGE). nih.gov
The interaction between the acebutolol enantiomers and the CD is influenced by the type of CD, the composition of the BGE (aqueous vs. non-aqueous), and its pH. nih.gov A study investigating the enantioseparation of acebutolol using two different anionic β-cyclodextrin derivatives, heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin and heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin, revealed an interesting solvent effect. The enantiomer affinity pattern reversed when switching from an aqueous to a non-aqueous BGE with the former CD, but not with the latter. nih.gov This highlights the complex interplay of inclusion complexation and solvent effects in achieving chiral recognition. nih.gov
Micellar Electrokinetic Capillary Chromatography (MEKC) is a mode of CE that can also be employed for enantioseparation.
Spectroscopic and Spectrometric Methods for Analysis
Spectroscopic and spectrometric methods provide valuable information for the quantification of acebutolol and the identification of its related substances, including degradation products.
Spectrophotometric and Spectrofluorimetric Assays
Simple and sensitive spectrophotometric and spectrofluorimetric methods have been developed for the analysis of acebutolol hydrochloride. nih.gov One such method is based on the oxidation of acebutolol with cerium(IV) in an acidic medium. The concentration of acebutolol can be determined by either measuring the decrease in absorbance of cerium(IV) at 320 nm (spectrophotometry) or the fluorescence intensity of the resulting cerous(III) at 363 nm with excitation at 250 nm (spectrofluorimetry). nih.gov
Beer's law was found to be linear in the concentration ranges of 1.0-7.0 µg/mL for the spectrophotometric method and 0.25-2.5 µg/mL for the spectrofluorimetric method. nih.gov Another spectrophotometric approach involves the formation of an ion-pair complex between acebutolol and acidic dyes like bromocresol green (BCG) or bromothymol blue (BTB). researchgate.net
A difference spectroscopic method has also been developed, where acebutolol hydrochloride exhibits maximum absorbance at approximately 233 nm in acidic solution and 234 nm in basic solution. pharmatutor.orgpharmatutor.org This method was linear in the concentration range of 2-10 µg/mL. pharmatutor.orgpharmatutor.org
The table below summarizes the linear ranges for different spectroscopic methods:
| Method | Linear Range (µg/mL) | Reference |
| Spectrophotometry (Cerium(IV)) | 1.0 - 7.0 | nih.gov |
| Spectrofluorimetry (Cerous(III)) | 0.25 - 2.5 | nih.gov |
| Spectrophotometry (BCG) | 0.5 - 13.8 | researchgate.net |
| Spectrophotometry (BTB) | 1.8 - 15.9 | researchgate.net |
| Difference Spectrophotometry | 2.0 - 10.0 | pharmatutor.orgpharmatutor.org |
Mass Spectrometry (MS) and LC-MS/MS for Degradation Product Identification
Forced degradation studies are crucial for identifying potential degradation products of acebutolol under various stress conditions, such as hydrolysis (acidic and basic), oxidation, heat, and photolysis. nih.govnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the separation, identification, and characterization of these degradation products without the need for their isolation. nih.govnih.gov
A study on the forced degradation of acebutolol revealed that the drug is particularly labile under acidic, basic, and photolytic conditions. nih.gov Four primary degradation products were identified and characterized using their fragmentation patterns in LC-MS/MS analysis. nih.gov
The identified degradation products were:
DP-I: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone nih.gov
DP-II: N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide nih.gov
DP-III: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone nih.gov
DP-IV: 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone nih.gov
The fragmentation pathway of the parent drug is first established, and then the mass spectra and fragmentation patterns of the degradation products are compared to elucidate their structures. nih.gov
Electrochemical Techniques for Quantitative Determination
Electrochemical methods offer highly sensitive and selective means for the quantitative analysis of acebutolol. Various voltammetric techniques have been successfully applied to determine the concentration of acebutolol in different samples. These methods are based on the electrochemical oxidation of the acebutolol molecule at the surface of a modified electrode.
Researchers have utilized cyclic voltammetry (CV), linear sweep voltammetry, and square wave voltammetry (SWV) to investigate the electrochemical behavior of acebutolol. pharmacopeia.cn Using a carbon paste electrode, the voltammetric behavior of acebutolol in a phosphate (B84403) buffer solution at pH 7.0 shows two oxidation peaks and one reduction peak. pharmacopeia.cn The electrode reaction involves the transfer of two protons and two electrons. pharmacopeia.cn
For quantitative purposes, square wave voltammetry (SWV) has proven to be particularly effective. One study reported a linearity range for acebutolol determination between 0.06 and 10 µM. pharmacopeia.cn The method demonstrated high sensitivity with a limit of detection (LOD) of 2.06 nM and a limit of quantification (LOQ) of 6.88 nM. pharmacopeia.cn Another study employing a graphite (B72142) pencil electrode with square-wave anodic stripping voltammetry reported an even lower detection limit of 0.09 nM in a Britton-Robinson buffer at pH 10.0, with a linear range of 0.4–7 nM. veeprho.com
These electrochemical techniques provide a rapid, cost-effective, and highly sensitive alternative to traditional chromatographic methods for the quantitative determination of acebutolol.
Interactive Data Table: Voltammetric Determination of Acebutolol
| Voltammetric Technique | Electrode Used | pH | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|---|---|
| Square Wave Voltammetry (SWV) | Carbon Paste Electrode | 7.0 | 0.06-10 µM | 2.06 nM | 6.88 nM |
| Square-Wave Anodic Stripping Voltammetry | Graphite Pencil Electrode | 10.0 | 0.4-7 nM | 0.09 nM | Not Reported |
| Differential Pulse Voltammetry (DPV) | Graphite Pencil Electrode | Not Reported | 1.00-15.0 µM | 1.26 x 10⁻⁸ M | Not Reported |
| Square Wave Voltammetry (SWV) | Graphite Pencil Electrode | Not Reported | 1.00-15.0 µM | 1.28 x 10⁻⁸ M | Not Reported |
Derivatization Strategies for Chiral Analysis
The enantiomers of chiral drugs like acebutolol can exhibit different pharmacological activities. Therefore, methods to separate and quantify the individual enantiomers are crucial. One common approach is the indirect separation of enantiomers, which involves derivatization with a chiral derivatizing reagent (CDR) to form diastereomers. pharmaffiliates.com These diastereomeric pairs have different physicochemical properties and can be separated using achiral chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). pharmaffiliates.comresearchgate.net
Several chiral derivatizing reagents have been employed for the enantiomeric analysis of acebutolol:
N-benzyloxycarbonyl-L-phenylalanine: This reagent reacts with the hydroxyl and amino groups of acebutolol to form diastereomeric derivatives. These derivatives can be baseline separated on a C-18 column and monitored with a UV detector. researchgate.net
(-)-Menthyl chloroformate: This CDR reacts with beta-blockers, including acebutolol, to form diastereomeric derivatives that can be well-resolved on an ODS (octadecylsilane) column using an acetonitrile-methanol-water mobile phase.
Cyanuric chloride-based activated chiral reagents: These reagents, prepared by introducing derivatives of L-proline, are used to derivatize beta-amino alcohols like acebutolol into their respective diastereomeric derivatives. sigmaaldrich.com
The choice of derivatizing agent is critical and depends on factors such as reaction conditions, stability of the derivatives, and chromatographic resolution. The indirect method using derivatization provides a robust strategy for the quality control and enantiomeric purity assessment of (S)-Acebutolol hydrochloride. pharmaffiliates.com
Impurity Profiling and Control of (S)-Acebutolol Hydrochloride
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. Impurities in acebutolol can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time. researchgate.netnih.gov
Identification and Quantification of Process-Related Impurities
Process-related impurities are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). researchgate.net These can include unreacted starting materials, intermediates, by-products, and reagents. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several specified impurities for acebutolol hydrochloride. scribd.com
Interactive Data Table: Known Impurities of Acebutolol Hydrochloride
| Impurity Name | Source |
|---|---|
| Acebutolol Related Compound A / EP Impurity A | Pharmacopoeial |
| Acebutolol Related Compound B / EP Impurity B | Pharmacopoeial |
| EP Impurity C | Pharmacopoeial |
| EP Impurity D (N-Desbutyroyl Acebutolol) | Pharmacopoeial |
| EP Impurity E | Pharmacopoeial |
| EP Impurity F | Pharmacopoeial |
| EP Impurity G | Pharmacopoeial |
| EP Impurity H | Pharmacopoeial |
| Acebutolol Related Compound I / EP Impurity I | Pharmacopoeial |
| EP Impurity J | Pharmacopoeial |
The quantification of these impurities is typically performed using chromatographic methods, primarily HPLC. These methods must be validated to be sensitive and specific for each potential impurity. For instance, the USP monograph for acebutolol hydrochloride specifies an HPLC method for the determination of organic impurities.
Analytical Standards and Pharmacopoeial Methods
The control of impurities relies on the use of official pharmacopoeial methods and certified reference standards. scribd.com Pharmacopoeias such as the USP and EP provide detailed monographs for acebutolol hydrochloride. pharmacopeia.cn These monographs outline the specific tests, procedures, and acceptance criteria for identification, assay, and impurity control.
For impurity testing, thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly specified techniques. pharmacopeia.cn The USP monograph, for example, details a TLC method where the intensity of any secondary spot in the test sample is compared against the principal spot from a reference solution. pharmacopeia.cn It sets limits such as no single secondary spot being more intense than 0.3% of the principal spot and the total of all impurities not exceeding 0.5%. pharmacopeia.cn
The use of certified reference standards for both the active ingredient (USP Acebutolol Hydrochloride RS) and its known impurities is mandatory for the validation and execution of these pharmacopoeial methods. pharmacopeia.cnscribd.com These standards ensure the accuracy and consistency of the analytical results, which is fundamental for the quality control and release of (S)-Acebutolol hydrochloride.
Emerging Research Directions and Pre Clinical Investigations
Drug Repurposing Initiatives and Mechanistic Elucidation (Pre-clinical Models)
Drug repurposing, an approach that identifies new uses for approved drugs, offers a promising avenue for accelerating therapeutic development. biorxiv.org (S)-Acebutolol hydrochloride has emerged as a candidate in this area, particularly for bone-related metabolic diseases.
Osteoporosis is a metabolic bone disease characterized by low bone mineral density (BMD) and an increased risk of fractures. researchgate.netbiorxiv.org Recent research has identified Acebutolol (B1665407) hydrochloride as a potential treatment for this condition. biorxiv.orgresearchgate.netnih.gov
To validate computational predictions, researchers have utilized dexamethasone-induced osteoporosis models in zebrafish larvae. biorxiv.org Zebrafish are an effective model for studying bone homeostasis and for (semi-)high-throughput compound testing. frontiersin.org In these pre-clinical investigations, Acebutolol hydrochloride demonstrated a significant protective effect against bone deterioration. biorxiv.orgbiorxiv.orgnih.gov Specifically, it was observed to improve the bone mineralization area in zebrafish embryos where bone loss had been induced by Dexamethasone. biorxiv.orgresearchgate.net These findings suggest that Acebutolol warrants further investigation in functional mechanistic experiments to evaluate its effectiveness for osteoporosis treatment. biorxiv.orgresearchgate.netbiorxiv.org
The identification of Acebutolol as a candidate for osteoporosis treatment stemmed from sophisticated computational methods that integrate multi-omics data. biorxiv.orgresearchgate.netnih.gov Researchers constructed osteoporosis driver signaling networks (ODSN) and drug functional networks (DFN) using genomic, transcriptomic, methylomic, and metabolomic data. biorxiv.orgresearchgate.net By integrating these networks with data on how drugs affect gene expression, scientists screened thousands of compounds for their potential to target the biological pathways driving osteoporosis. nih.gov
Through this multi-omics approach, Acebutolol was identified as a drug with a strong targeting effect on the ODSN. researchgate.netbiorxiv.org Further analysis using Mendelian Randomization, which assesses causal relationships between gene expression and disease risk, suggested that Acebutolol may increase Bone Mineral Density (BMD). biorxiv.orgresearchgate.net This was predicted to occur through the inhibition of its target gene's expression. researchgate.net This systematic, data-driven approach provides a powerful methodology for identifying novel therapeutic uses for existing drugs. mdpi.com
Table 2: Multi-omics Approach for Drug Repurposing
| Data Type | Network/Analysis | Purpose | Finding Related to Acebutolol |
|---|---|---|---|
| Genomics, Transcriptomics, Proteomics, Metabolomics | Osteoporosis Driver Signaling Networks (ODSN) & Drug Functional Networks (DFN) | To model the disease at a molecular level and predict drug effects. biorxiv.orgresearchgate.netnih.gov | Acebutolol demonstrated strong targeting effects on ODSN. researchgate.netbiorxiv.org |
Theoretical Development of Novel (S)-Acebutolol Analogues
The chemical structure of (S)-Acebutolol serves as a scaffold for the theoretical design of new chemical entities with potentially improved properties or novel mechanisms of action.
A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov This chemical modification strategy is employed to overcome undesirable drug properties, such as poor solubility, chemical instability, or incomplete absorption. The design of a prodrug involves covalently linking the active drug to an inert carrier, often through an ester or amide bond, which can modify lipophilicity and enhance permeation across biological membranes. nih.gov
Theoretically, the (S)-Acebutolol molecule possesses functional groups amenable to prodrug design. nih.gov For instance, the secondary alcohol and the amide group in its structure could be targeted for chemical modification. Creating an ester prodrug, for example, could increase the lipophilicity of (S)-Acebutolol. This modification could potentially enhance its absorption and allow for integration into different formulation types. nih.gov The rate at which the prodrug converts back to the active (S)-Acebutolol could be controlled by the nature of the chemical linker used, as demonstrated in theoretical studies of other beta-blockers like atenolol. alquds.edu The ultimate goal of such a theoretical design would be to improve the clinical and therapeutic effectiveness of the parent compound.
Many complex diseases involve multiple biological pathways, leading to the development of multi-target-directed ligands (MTDLs) that can interact with multiple targets simultaneously. nih.govresearchgate.net The design of MTDLs often involves using an existing drug's structure, or "scaffold," as a starting point for creating novel analogues. drugdesign.org
The (S)-Acebutolol scaffold could theoretically be used to design MTDLs. Research on other beta-blockers, such as propranolol (B1214883), has shown that modifications to the core structure can significantly alter receptor binding affinity and selectivity. nih.gov For example, by altering the side chain of the propranolol molecule, researchers were able to reduce its affinity for beta-adrenergic sites while retaining affinity for serotonin (B10506) receptors. nih.gov
Applying this principle, the (S)-Acebutolol scaffold could be modified to create new compounds that not only interact with β1-adrenergic receptors but also with other relevant targets in cardiovascular or other diseases. nih.gov This could involve, for instance, adding pharmacophores known to interact with other receptors or enzymes. patsnap.com Such a strategy could lead to the development of novel therapeutics with unique pharmacological profiles, potentially offering synergistic effects or a broader spectrum of activity.
Table 3: List of Compounds
| Compound Name |
|---|
| (S)-Acebutolol hydrochloride |
| Acebutolol |
| Acenocoumarol |
| Alfacalcidol |
| Amiloride hydrochloride |
| Aminocaproic acid |
| Armodafinil |
| Atenolol |
| Betaxolol |
| Bisoprolol |
| Bopindolol |
| Candesartan |
| Carazolol |
| Carvedilol |
| Celiprolol |
| Dexamethasone |
| Doxercalciferol |
| Epinephrine (B1671497) |
| Esmolol |
| Labetalol |
| Lisinopril |
| Losartan potassium |
| Metoprolol |
| Nadolol |
| Nebivolol |
| Norepinephrine |
| Pindolol |
| Propranolol |
| Rivastigmine |
| Ruxolitinib |
| Sotalol |
| Valacyclovir |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and purity specifications of (S)-Acebutolol hydrochloride for research use?
- Answer : (S)-Acebutolol hydrochloride (C₁₈H₂₈N₂O₄·HCl, molecular weight 372.89) is a white to pale yellowish crystalline powder with a melting point range of 141–145°C. It is freely soluble in water, methanol, ethanol, and acetic acid but insoluble in diethyl ether and chloroform. Purity must be 98.0–102.0% (dry basis), validated via chromatography and spectrophotometry. Heavy metal content is restricted to ≤10 ppm, and arsenic ≤2 ppm. Stability testing requires pH monitoring (5.0–7.0 for aqueous solutions) and storage in airtight containers to prevent hygroscopic degradation .
Q. Which standard analytical methods are recommended for characterizing (S)-Acebutolol hydrochloride in pharmaceutical preparations?
- Answer : The Indonesian Pharmacopoeia (2018) and USP-NF recommend:
- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0)-acetonitrile (70:30). Detection at 230 nm ensures quantification of the active ingredient and impurities.
- Spectrophotometry : Ion-pair complex formation with acidic dyes (e.g., bromocresol green) allows quantification in the range of 0.5–15.9 µg/mL, validated against reference methods .
- Thin-layer chromatography (TLC) : Silica gel plates with acetonitrile-water-ethyl acetate-formic acid (30:10:10:1) can resolve chiral impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data for (S)-Acebutolol hydrochloride under varying storage conditions?
- Answer : Stability studies should follow ICH guidelines:
- Forced degradation : Expose samples to heat (80°C), light (1.2 million lux-hours), and humidity (75% RH) for 14 days. Analyze degradation products via HPLC-MS to identify pathways (e.g., hydrolysis of the acetyl group or oxidation of the isopropylamine moiety).
- Statistical modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions. Discrepancies often arise from residual solvents or trace metals, which require inductively coupled plasma mass spectrometry (ICP-MS) for detection .
Q. What advanced chromatographic techniques are suitable for detecting chiral impurities in (S)-Acebutolol hydrochloride formulations?
- Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane:ethanol:diethylamine (80:20:0.1) to resolve (R)- and (S)-enantiomers. Limit of detection (LOD) ≤0.1%.
- Capillary electrophoresis (CE) : Employ cyclodextrin-based buffers (pH 9.0) for high-resolution separation. Validate method precision (RSD <2%) and accuracy (98–102%) against USP reference standards .
Q. How can (S)-Acebutolol hydrochloride be repurposed for antiviral research, and what experimental models validate this application?
- Answer : Molecular docking studies suggest (S)-Acebutolol inhibits neuraminidase in influenza A (H1N1) by binding to the catalytic site (ΔG = -9.2 kcal/mol). Validate efficacy in:
- In vitro assays : MDCK cells infected with H1N1, measuring viral load reduction via RT-qPCR.
- In vivo models : BALB/c mice treated with 10 mg/kg/day, monitoring survival rates and cytokine profiles (IL-6, TNF-α). Compare results with oseltamivir controls .
Methodological Guidance
Q. What protocols ensure accurate quantification of organic impurities in (S)-Acebutolol hydrochloride?
- Answer :
- Sample preparation : Dissolve 50 mg in 50 mL methanol, filter through 0.22 µm nylon membranes.
- UPLC-PDA : Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm), gradient elution (0.1% formic acid in water:acetonitrile). Identify impurities (e.g., desacetyl acebutolol) at 254 nm.
- Validation : Linearity (R² >0.999), precision (RSD <1.5%), and recovery (95–105%) per ICH Q2(R1) .
Q. How should researchers design experiments to assess β-adrenergic receptor binding kinetics of (S)-Acebutolol hydrochloride?
- Answer :
- Radioligand binding assays : Use [³H]-dihydroalprenolol in CHO-K1 cells expressing human β₁-adrenoceptors. Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
- Functional studies : Measure cAMP inhibition in HEK293 cells using a luminescent assay (e.g., Promega GloSensor). Compare potency (pA₂) with propranolol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
